

Lsd1-IN-14: A Comparative Guide to Its Selectivity Against Other Histone Demethylases

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Compound of Interest

Compound Name: Lsd1-IN-14

Cat. No.: B12404879

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor **Lsd1-IN-14**'s selectivity against other histone demethylases. The information presented herein is based on available experimental data and is intended to assist researchers in evaluating the potential of **Lsd1-IN-14** for their specific applications.

Introduction to Lsd1-IN-14

Lsd1-IN-14 is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription. By inhibiting LSD1, **Lsd1-IN-14** can modulate gene expression, making it a valuable tool for studying the biological roles of LSD1 and a potential therapeutic agent in various diseases, including cancer.

A key characteristic of any high-quality chemical probe or drug candidate is its selectivity for the intended target over other related proteins. This guide focuses on the selectivity profile of **Lsd1-IN-14** against other histone demethylases, providing a basis for understanding its specificity and potential off-target effects.

Selectivity Profile of Lsd1-IN-14

The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against its primary target versus other enzymes. A higher IC50 value against off-targets indicates greater selectivity.

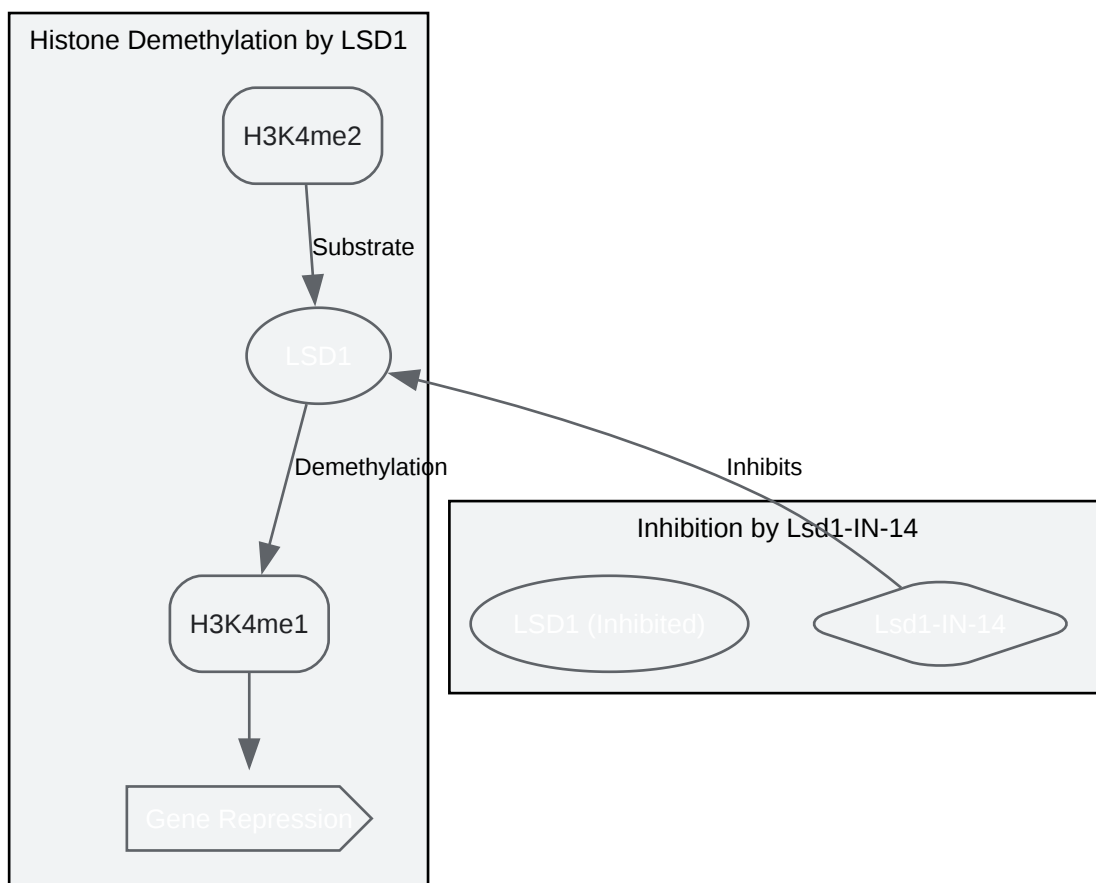
Based on available data, **Lsd1-IN-14** exhibits high selectivity for LSD1 over the closely related monoamine oxidases A and B (MAO-A and MAO-B).

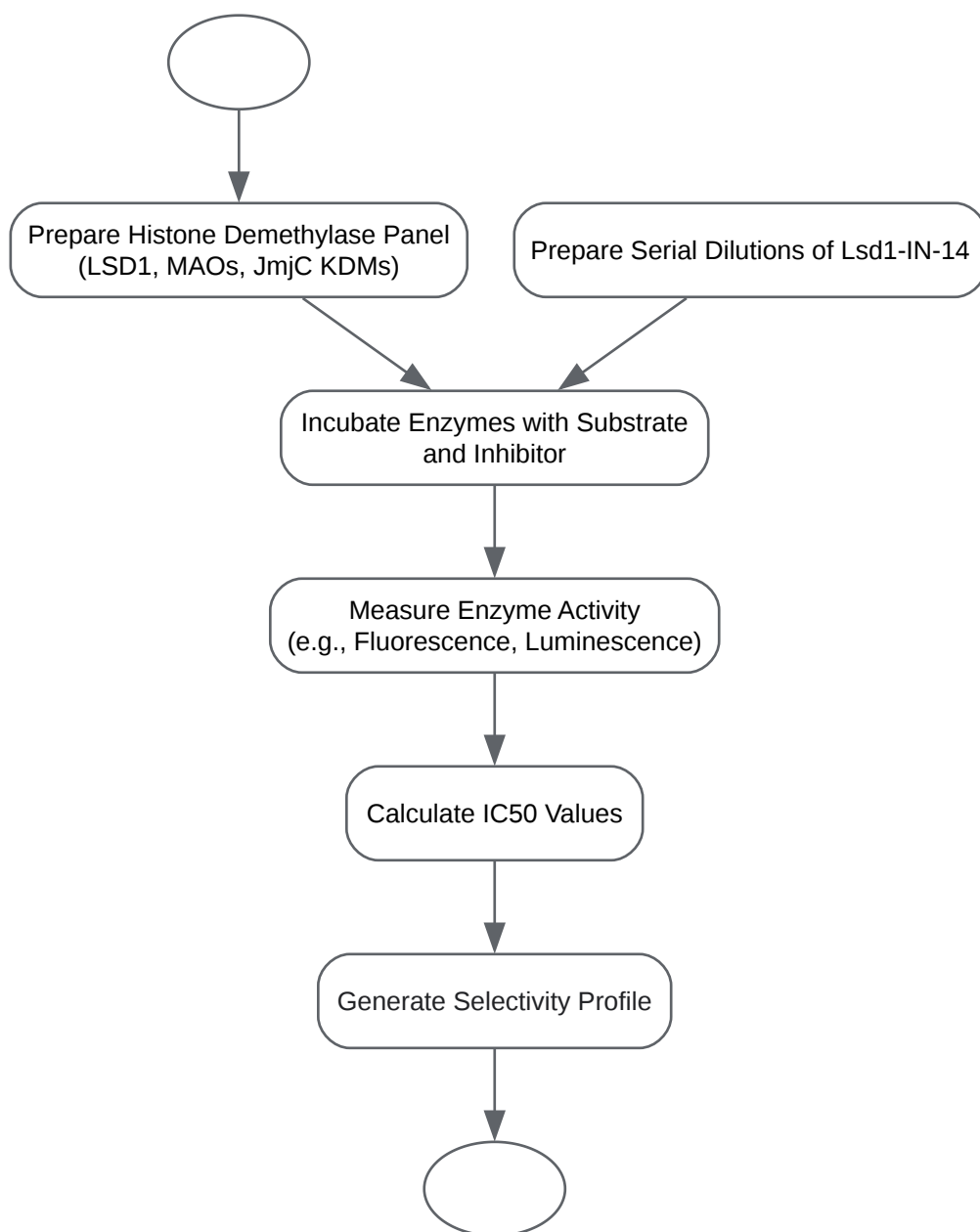
Target Enzyme	IC50 (μM)	Fold Selectivity vs. LSD1
LSD1	0.18	1
MAO-A	>1	>5.5
MAO-B	>1	>5.5

Note: Data for a broader panel of histone demethylases, particularly the Jumonji C (JmjC) domain-containing demethylases (KDM2-KDM7 families), is not currently available in the public domain for **Lsd1-IN-14**. Further experimental validation is required to fully characterize its selectivity profile.

Signaling Pathways and Experimental Workflow

To understand the context of **Lsd1-IN-14**'s action and how its selectivity is determined, the following diagrams illustrate the histone demethylation pathway and a typical experimental workflow for inhibitor profiling.





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